Predicted Lipophilicity vs. Cyclohexylamine
The target compound exhibits a predicted LogP of 3.66 , which is significantly higher than that of cyclohexylamine (LogP ~1.5) [1] and trans-4-methylcyclohexylamine (LogP ~2.22) . This 1.4–2.2 log unit increase indicates markedly enhanced lipophilicity, attributable to the azo-thioether extension, which may improve membrane permeability or organic-phase partitioning in synthetic applications.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.66 (ACD/Labs predicted) |
| Comparator Or Baseline | Cyclohexylamine LogP = 1.5; trans-4-Methylcyclohexylamine LogP = 2.22 |
| Quantified Difference | ΔLogP = +1.44 to +2.16 (target minus comparator) |
| Conditions | ACD/Labs Percepta v14.00; EPI Suite KOWWIN v1.67 estimate yields Log Kow = 3.37 as corroborating prediction |
Why This Matters
Higher lipophilicity directly impacts solvent selection for biphasic reactions, chromatographic retention, and predicted passive membrane permeability in biological screens, providing a quantifiable rationale for selecting this compound when higher LogP is required.
- [1] Plantaedb. Cyclohexylamine XlogP = 1.50. https://plantaedb.com (accessed 2026-05-06). View Source
